molecular formula C19H12ClN3O2 B1669362 Silmitasertib CAS No. 1009820-21-6

Silmitasertib

Cat. No. B1669362
M. Wt: 349.8 g/mol
InChI Key: MUOKSQABCJCOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silmitasertib, also known as CX-4945, is an orally administered, highly specific, ATP-competitive inhibitor of casein kinase 2 (CK2) and is under clinical investigation as a treatment for malignancies .


Synthesis Analysis

Silmitasertib is a casein kinase 2 inhibitor that induces massive lipid droplet accumulation and nonapoptotic cell death in head and neck cancer cells . It has been shown that ACC is a potential substrate for CK2, and its inhibition can suppress ACC phosphorylation in vitro .


Molecular Structure Analysis

Based on the structure-assisted drug designing approach, Silmitasertib was found to be a potent inhibitor of TGF-β1 . The chemical structure of Silmitasertib is also described in the literature .


Chemical Reactions Analysis

Silmitasertib has been shown to interact with the ATP-binding site of CK2 subunit alpha, leading to inhibition of several downstream signaling pathways, including PI3K/Akt . It also induces massive lipid droplet accumulation and non-apoptotic cell death in head and neck cancer cells .


Physical And Chemical Properties Analysis

Silmitasertib has a molecular weight of 349.8 g/mol and a molecular formula of C19H12ClN3O2 . It is an orally bioavailable small-molecule inhibitor of the enzyme casein kinase 2 (CK2), with potential antineoplastic, anti-viral, and immunomodulatory activities .

Scientific Research Applications

Role in Anti-cancer Combination Therapy

Silmitasertib, known as CX-4945, is a protein kinase CK2 inhibitor and has been recognized for its potential in anti-cancer therapy. CK2 is a pro-survival kinase that is often over-expressed in human tumors, correlating with worse prognosis. Silmitasertib's capability to synergize with different classes of anti-neoplastic agents highlights its significant role in combined therapeutic strategies against cancer. This synergistic cooperation contributes to an orchestrated anti-tumor action targeting multiple cancer-related pathways. The promising outcomes from preclinical studies advocate for the translation of Silmitasertib combined therapies into clinical applications, suggesting its considerable potential in improving cancer treatment outcomes (D'Amore, Borgo, Sarno, & Salvi, 2020).

Early Cancer Diagnosis Using Silicon Nanowire Sensors

Silmitasertib's applications extend beyond therapeutic interventions to include early cancer diagnosis through the utilization of silicon nanowire sensors (Si-NW-sensors). Si-NW-sensors represent a critical method in healthcare, particularly in the biomedical field, offering opportunities for the early detection of oncological diseases. This approach facilitates monitoring the effectiveness of prescribed therapies and enhances patient quality of life by allowing for timely intervention and treatment adjustments. The research in this area underscores the importance of Silmitasertib in the early diagnosis of cancer, marking a significant step forward in oncological pathology management (Ivanov, Romanova, Malsagova, Pleshakova, & Archakov, 2021).

Safety And Hazards

Silmitasertib is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Silmitasertib has shown promise in preclinical and clinical studies for the treatment of various cancers. It has been suggested that this molecule can be validated and implemented for the treatment of oral submucous fibrosis . Additionally, it has been suggested that Silmitasertib could be used in the future for the treatment of colorectal cancer patients and probably other CK2-dependent cancers .

properties

IUPAC Name

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O2/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18/h1-10H,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKSQABCJCOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143602
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silmitasertib

CAS RN

1009820-21-6
Record name Silmitasertib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009820216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silmitasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silmitasertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILMITASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6RWP0N0L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silmitasertib
Reactant of Route 2
Silmitasertib
Reactant of Route 3
Reactant of Route 3
Silmitasertib
Reactant of Route 4
Reactant of Route 4
Silmitasertib
Reactant of Route 5
Reactant of Route 5
Silmitasertib
Reactant of Route 6
Reactant of Route 6
Silmitasertib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.